

Spectroscopic Profile of 2,6-Dicyclohexylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dicyclohexylphenol

Cat. No.: B127085

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dicyclohexylphenol**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for **2,6-Dicyclohexylphenol** (CAS No: 4821-19-6, Molecular Formula: $C_{18}H_{26}O$, Molecular Weight: 258.4 g/mol) is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **2,6-Dicyclohexylphenol**.

1H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data Not Available	-	-	Aromatic Protons
Data Not Available	-	-	Phenolic Hydroxyl Proton
Data Not Available	-	-	Cyclohexyl Protons (methine)
Data Not Available	-	-	Cyclohexyl Protons (methylene)

¹³C NMR (Carbon-13 NMR) Data

While specific peak assignments are not publicly available, the presence of a ¹³C NMR spectrum has been noted in databases.^[1] The expected chemical shifts would correspond to the aromatic carbons, with the hydroxyl-substituted carbon appearing at a characteristic downfield shift, and the cyclohexyl carbons appearing in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,6-Dicyclohexylphenol** would exhibit characteristic absorption bands for the hydroxyl and aromatic groups. A vapor phase IR spectrum is available for this compound.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic - cyclohexyl)
~1600, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For **2,6-Dicyclohexylphenol**, a GC-MS (Gas Chromatography-Mass Spectrometry) spectrum is available.^[1]

m/z Ratio	Relative Abundance	Assignment
258	Moderate	Molecular Ion [M] ⁺
Data Not Available	-	Fragmentation ions

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of phenolic and aromatic compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **2,6-Dicyclohexylphenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.^[2]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for phenols), and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the

low natural abundance of ^{13}C , a larger number of scans and a longer experimental time are necessary.[3]

- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy Protocol

- Sample Preparation: As **2,6-Dicyclohexylphenol** is a solid, a small amount of the powdered sample is placed directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.[5]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[6]
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
 - Place the sample on the crystal and collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).[7]
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

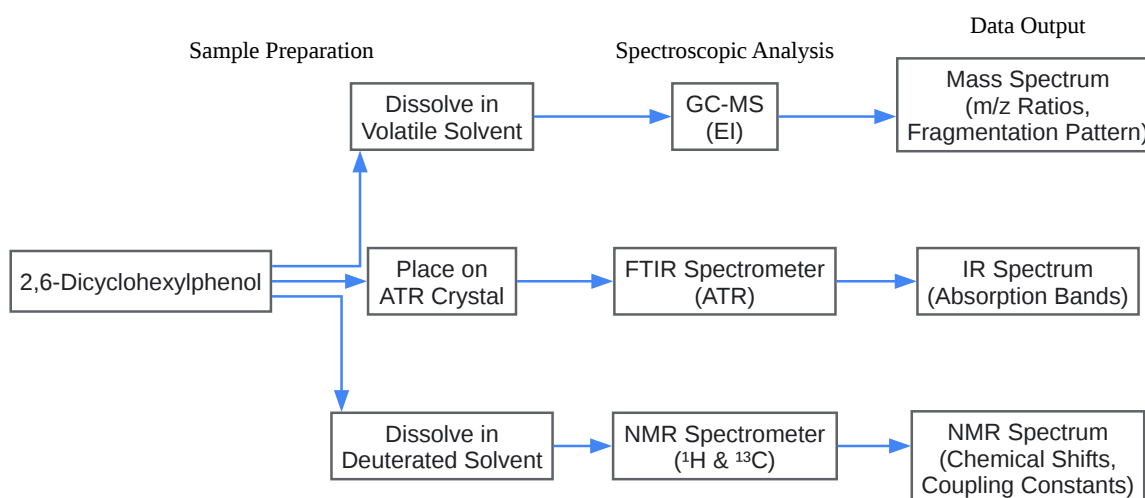
Electron Ionization (EI) - GC-MS Protocol

- Sample Preparation: Dissolve a small amount of **2,6-Dicyclohexylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[8]

- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at a lower temperature and ramp up to a higher temperature.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[\[9\]](#)[\[10\]](#)
 - Mass Analyzer: A quadrupole or ion trap analyzer.
 - Scan Range: A typical scan range would be from m/z 40 to 400 to detect the molecular ion and key fragment ions.[\[11\]](#)
- Data Analysis: The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations

To illustrate the general workflow of the spectroscopic analyses described, the following diagram is provided.



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Caption: General workflow for the spectroscopic analysis of **2,6-Dicyclohexylphenol**.

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References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. whitebearphotonics.com [whitebearphotonics.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. whitman.edu [whitman.edu]
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